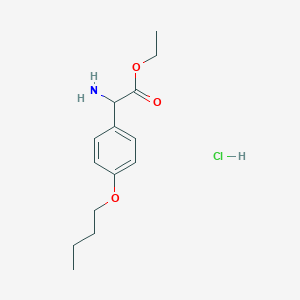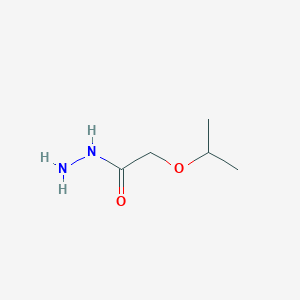![molecular formula C17H26N2 B1341117 8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine CAS No. 904817-62-5](/img/structure/B1341117.png)
8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrrolopyrimidines are two fused pyrimidine rings with four possible structural isomers .
Synthesis Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The synthesis of these compounds often involves the condensation of amides with nitriles .Molecular Structure Analysis
In the title compound, the bond distances within the heterocyclic portion of the molecule indicate incomplete pi delocalization .Chemical Reactions Analysis
Pyrimidine compounds have various chemical reactions due to their structure. They are known as the breakdown products of uric acid .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- The crystal structure of a related compound, 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one, was analyzed, highlighting weak intermolecular hydrogen bonds and π-π stacking interactions forming a three-dimensional framework. This structural insight could be foundational for understanding the physical properties and reactivity of similar compounds, including 8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine (Linkova et al., 2018).
Synthesis and Chemical Behavior
- A study on chain versus dimer contacts in crystalline pyrimidine radicals provided insights into their magnetic behavior, which could be relevant for designing materials with specific magnetic properties. The findings indicated a balance between spin pairing and chain-like behavior at low temperatures (Field & Lahti, 2005).
- Research on the synthesis of fluorinated pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine nucleosides aimed at developing novel inhibitors for specific enzymes. This synthetic approach highlighted the versatility of such structures in medicinal chemistry (Iaroshenko et al., 2009).
- A protocol for synthesizing pyrimidine derivatives through condensation of amides and nitriles was described, offering a single-step method for constructing azaheterocycles, potentially streamlining the synthesis of complex molecules including the one (Movassaghi & Hill, 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
8a-(4-tert-butylphenyl)-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-16(2,3)14-6-8-15(9-7-14)17-10-4-12-19(17)13-5-11-18-17/h6-9,18H,4-5,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYZXMQUOREZTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C23CCCN2CCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587724 |
Source


|
| Record name | 8a-(4-tert-Butylphenyl)octahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine | |
CAS RN |
904817-62-5 |
Source


|
| Record name | 8a-(4-tert-Butylphenyl)octahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)


![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)